cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl is a complex organic compound that belongs to the class of heterocyclic compounds. It features a hexahydropyrrolo[3,4-B][1,4]oxazine ring system, which is a fused bicyclic structure containing both nitrogen and oxygen atoms. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexahydropyrrolo[3,4-B][1,4]oxazine Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Tert-butyl Ester Formation: The tert-butyl ester group is typically introduced using tert-butyl chloroformate in the presence of a base.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, alkyl halides, and various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
cis-1,2-Dimethylcyclohexane: A similar compound with a different ring structure and substituents.
cis-1,3-Dichlorocyclohexane: Another related compound with different substituents and stereochemistry.
1,4-Oxazine: A simpler heterocyclic compound with a similar ring system but different substituents.
Uniqueness
cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl is unique due to its specific combination of functional groups, stereochemistry, and ring system
Properties
Molecular Formula |
C18H27ClN2O3 |
---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
tert-butyl (4aS,7aR)-4-benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-18(2,3)23-17(21)20-12-15-16(13-20)22-10-9-19(15)11-14-7-5-4-6-8-14;/h4-8,15-16H,9-13H2,1-3H3;1H/t15-,16+;/m0./s1 |
InChI Key |
WPSVSZFRNZXUOM-IDVLALEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OCCN2CC3=CC=CC=C3.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.